[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride
CAS No.:
Cat. No.: VC18207900
Molecular Formula: C6H14Cl2N4O
Molecular Weight: 229.11 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride -](/images/structure/VC18207900.png)
Specification
Molecular Formula | C6H14Cl2N4O |
---|---|
Molecular Weight | 229.11 g/mol |
IUPAC Name | [1-(3-aminopropyl)triazol-4-yl]methanol;dihydrochloride |
Standard InChI | InChI=1S/C6H12N4O.2ClH/c7-2-1-3-10-4-6(5-11)8-9-10;;/h4,11H,1-3,5,7H2;2*1H |
Standard InChI Key | CXNNXPBAXXSUSS-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=NN1CCCN)CO.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound’s IUPAC name, [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride, systematically describes its structure: a 1,2,3-triazole ring substituted at position 1 with a 3-aminopropyl chain and at position 4 with a hydroxymethyl group, accompanied by two hydrochloride counterions. Alternative designations include the CAS registry number 1864056-05-2 and synonyms such as 1-(3-aminopropyl)-1H-1,2,3-triazol-4-ylmethanol hydrochloride .
Molecular Formula and Weight
The base compound [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol has the molecular formula C₆H₁₂N₄O, yielding a molecular weight of 156.19 g/mol. Protonation of the aminopropyl group and addition of hydrochloric acid generate the dihydrochloride salt (C₆H₁₃Cl₂N₄O), with a molecular weight of 192.65 g/mol .
Table 1: Key Identifiers
Synthesis and Derivitization
Synthetic Pathways
While direct synthesis protocols for [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride remain undocumented in peer-reviewed literature, analogous 1,2,3-triazole derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach facilitates regioselective triazole formation under mild conditions . Post-synthetic modification of the 4-position hydroxymethyl group and subsequent aminopropyl chain functionalization likely occur via nucleophilic substitution or reductive amination. The dihydrochloride salt forms through protonation of the primary amine using hydrochloric acid .
Tautomerism and Stability
The 1,2,3-triazole core exhibits annular tautomerism, with proton migration between N1 and N2 positions influencing electronic properties. X-ray crystallography of related compounds confirms preferential stabilization of the 1H-tautomer in solid-state configurations due to intramolecular hydrogen bonding between the hydroxymethyl oxygen and triazole nitrogen . Salt formation with HCl enhances aqueous solubility by introducing ionic character, though hygroscopicity may pose storage challenges.
Structural and Electronic Properties
Spectroscopic Characterization
Predicted NMR chemical shifts for the base compound suggest distinct resonances:
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¹H NMR: δ 2.1 ppm (aminopropyl -CH₂-), δ 4.5 ppm (hydroxymethyl -CH₂OH), δ 7.8 ppm (triazole C-H)
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¹³C NMR: δ 50.2 ppm (N-CH₂-), δ 62.1 ppm (-CH₂OH), δ 145.3 ppm (triazole C4) .
FTIR spectra likely show N-H stretches at 3300 cm⁻¹ (amine), O-H stretches at 3200 cm⁻¹ (hydroxyl), and triazole ring vibrations near 1600 cm⁻¹ .
Computational Chemistry Insights
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the zwitterionic interaction between the protonated amine and triazole π-system. The HOMO (-6.8 eV) localizes on the triazole ring, while the LUMO (-1.3 eV) resides on the aminopropyl chain, suggesting nucleophilic reactivity at the heterocycle .
Table 2: Predicted Physicochemical Properties
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